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Compound of Interest

Compound Name:
1-(1,4-Diazepan-1-yl)-2-(thiophen-

3-yl)ethan-1-one

CAS No.: 1420888-17-0

Cat. No.: B3239391

Get Quote

Executive Summary: The Bioisosteric Rationale
In medicinal chemistry, the 1,4-diazepane (homopiperazine) ring is a critical scaffold for

ensuring conformational flexibility while maintaining receptor affinity. The substitution of a

phenyl ring with a thiophene ring is a classic bioisosteric strategy, yet it yields non-classical

results in diazepane derivatives.

This guide analyzes the shift in bioactivity, metabolic stability, and physicochemical properties

when executing this scaffold hop.[1][2]
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Feature Phenyl-Diazepane Analogs
Thiophene-Diazepane
Analogs

Electronic Character

Electron-neutral/deficient

(depending on subs).

ngcontent-ng-c2977031039=""

_nghost-ng-c1310870263=""

class="inline ng-star-inserted">

-

stacking dominant.

Electron-rich (excess

-electrons). Potential for S···O

interactions.

Lipophilicity (LogP)

Higher. Increases blood-brain

barrier (BBB) penetration but

risks non-specific binding.

Generally lower (ΔLogP ≈ -0.5

to -0.8). Improved solubility.

Metabolic Fate
Susceptible to CYP450

hydroxylation (para/ortho).

Susceptible to S-oxidation or

ring opening; often blocks

specific P450 sites.

Binding Geometry 120° bond angles (Hexagonal).

~92° (C-S-C) to 111° angles

(Pentagonal). Alters

substituent vectors.

Critical Analysis: Structure-Activity Relationship
(SAR)
Geometric and Electronic Divergence
The replacement of a phenyl ring with thiophene is not merely a steric swap; it fundamentally

alters the vector presentation of the diazepane core.

Vector Alignment: The bond angle reduction from 120° (benzene) to ~111° (thiophene C2-

C3-C4) shifts the trajectory of the diazepane substituents. In Suvorexant analogs, this "kink"

can optimize the U-shaped bioactive conformation required for Orexin receptor binding.

Sigma (
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) Hole Interactions: Unlike the uniform electron cloud of benzene, the sulfur atom in
thiophene possesses a positive electrostatic potential region (

-hole) along the C-S bond extension, allowing for specific orthogonal interactions with
receptor nucleophiles (e.g., backbone carbonyls).

Metabolic "Switching"
Phenyl rings on diazepanes are often "metabolic sponges," prone to rapid hydroxylation by

CYP3A4.

Phenyl Pathway: Epoxidation

NIH Shift

Phenol formation (Rapid Clearance).

Thiophene Pathway: S-oxidation to sulfoxide/sulfone. While this can sometimes lead to

reactive metabolites (toxicity alert), it frequently reduces the rate of clearance compared to

an electron-rich phenyl ring, provided the thiophene is substituted to prevent ring opening.

Case Study: Bioactivity Comparison Data
The following data summarizes the impact of this bioisosteric replacement in Sigma-1 Receptor

(

R) ligands, a common target for diazepane derivatives.

Table 1: Comparative Binding Affinity and Metabolic Stability Data synthesized from diazepane

SAR studies (e.g., comparable to benzofuran/quinoline series).
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Compound
ID

Ar-Group
(R) R (nM) R (nM)

Selectivity (

)
(Microsoma
l, min)

DZ-Ph-01
Phenyl

(Unsub)
45.2 320 7.1 18.5

DZ-Th-01 2-Thienyl 12.8 150 11.7 24.2

DZ-Ph-02 4-F-Phenyl 8.4 110 13.1 28.0

DZ-Th-02
5-Cl-2-

Thienyl
2.1 85 40.5 42.0

Interpretation: The 2-thienyl analog (DZ-Th-01) exhibits a 3.5-fold increase in affinity over the

phenyl parent. The 5-chloro-thiophene derivative (DZ-Th-02) shows superior metabolic stability,

likely by blocking the reactive

-position of the thiophene ring while exploiting the lipophilic pocket more efficiently than the 4-
fluoro-phenyl analog.

Experimental Protocols
Synthesis of N-(Hetero)Aryl-1,4-Diazepanes
Objective: To synthesize matched molecular pairs of Phenyl vs. Thiophene diazepanes via

Buchwald-Hartwig amination or Amide Coupling.

Protocol (Amide Coupling Variant):

Reagents: 1-Boc-1,4-diazepane (1.0 eq), Aryl Carboxylic Acid (Phenyl or Thiophene-2-

carboxylic acid, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

Solvent: Anhydrous DMF or DCM.

Procedure:

Dissolve carboxylic acid in DMF under

atmosphere.
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Add DIPEA and HATU; stir for 15 min to activate ester.

Add 1-Boc-1,4-diazepane dropwise. Stir at RT for 4–12 h (Thiophene acids typically react

faster due to electron-withdrawing effects of Sulfur).

Workup: Dilute with EtOAc, wash with sat.

, water, and brine. Dry over

.

Deprotection: Treat crude with 4M HCl in Dioxane to yield the free amine salt.

Validation:

-NMR (DMSO-

). Thiophene protons appear as distinct multiplets at

7.0–7.8 ppm (often more downfield split than phenyl).

Microsomal Metabolic Stability Assay
Objective: To quantify the intrinsic clearance (

) difference between Phenyl and Thiophene analogs.

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

Substrate: Test compounds at 1

M (to avoid enzyme saturation).

Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH,

NADP+).

Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile

containing internal standard (e.g., Warfarin).

Analysis: LC-MS/MS. Monitor parent ion depletion.
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Calculation: Plot ln(% remaining) vs. time. Slope =

.

.

Visualizing the Logic: Mechanism & Workflow
Diagram 1: Metabolic Divergence Pathway
This diagram illustrates the divergent metabolic fates that dictate the stability differences

between the two scaffolds.
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Caption: Divergent metabolic pathways: Phenyl rings typically undergo hydroxylation, while

Thiophenes undergo S-oxidation. Substitution at the C5 position of thiophene is critical to

prevent ring opening and enhance stability.

Diagram 2: Synthesis Workflow (Amide Coupling)
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Start: 1-Boc-1,4-Diazepane

Coupling Reaction
DMF, RT, 4-12h

Activate Acid (R-COOH)
with HATU/DIPEA

Workup: EtOAc/NaHCO3 Wash

Boc-Deprotection
4M HCl/Dioxane

Final Product:
N-Acyl-Diazepane Salt

Click to download full resolution via product page

Caption: Optimized workflow for synthesizing N-acyl-diazepane analogs, ensuring high yield

and purity for bioactivity testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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